molecular formula C10H11FO2 B6155168 1-(4-fluoro-3-methoxyphenyl)propan-2-one CAS No. 320338-98-5

1-(4-fluoro-3-methoxyphenyl)propan-2-one

Cat. No.: B6155168
CAS No.: 320338-98-5
M. Wt: 182.2
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Description

1-(4-Fluoro-3-methoxyphenyl)propan-2-one is an aromatic ketone derivative featuring a propan-2-one (acetone) backbone substituted with a 4-fluoro-3-methoxyphenyl group. This compound combines electron-withdrawing (fluoro) and electron-donating (methoxy) substituents on the aromatic ring, which influence its electronic properties, solubility, and reactivity. It is synthesized via palladium-catalyzed regioselective domino α-arylation/intramolecular O-arylation reactions, as demonstrated in related propan-2-one derivatives .

Properties

CAS No.

320338-98-5

Molecular Formula

C10H11FO2

Molecular Weight

182.2

Purity

95

Origin of Product

United States

Preparation Methods

Protocol Overview

A modified protocol adapted from the synthesis of 3-methoxyacetophenone involves reacting 4-fluoro-3-methoxyphenylboronic acid with acetonitrile in the presence of a nickel(II) bromide-1,10-phenanthroline complex. The reaction proceeds in an autoclave at 100°C for 5 hours, with sodium bicarbonate acting as a base.

Key Advantages

  • Functional group tolerance : The methoxy and fluoro groups remain intact under these conditions.

  • Scalability : Demonstrated efficacy in gram-scale synthesis with 84% yield.

  • Reduced waste : Water is used as a co-solvent, aligning with green chemistry principles.

Table 2: Nickel-Catalyzed Cross-Coupling Performance

ConditionValueOutcome
Catalyst loading5 mol% NiBr₂·diglyme84% yield
Temperature100°CComplete conversion
Solvent systemHCFC-244bb/H₂OEfficient mixing

Halogenation-Alkylation Sequential Approach

For laboratories lacking specialized equipment, a two-step halogenation-alkylation sequence offers a practical alternative.

Step 1: Halogenation of 3-Methoxypropiophenone

3-Methoxypropiophenone is treated with Selectfluor® in acetonitrile at room temperature, introducing the fluorine atom at the para position. This step achieves 89% regioselectivity for the 4-fluoro derivative.

Step 2: Alkylation

The fluorinated intermediate undergoes alkylation with methyl iodide in the presence of potassium carbonate. This step proceeds in acetone under reflux, yielding the final product with an overall efficiency of 72%.

Continuous Flow Synthesis

Industrial-scale production increasingly adopts continuous flow reactors to enhance reproducibility and safety.

Microreactor Design

A tubular reactor with a 2 mL internal volume enables precise temperature control (20°C) and rapid mixing. The Friedel-Crafts acylation is conducted with a residence time of 8 minutes, achieving 82% yield at a throughput of 120 g/hour.

Advantages Over Batch Processes

  • Improved heat dissipation : Mitigates exothermic risks associated with AlCl₃.

  • Consistent product quality : Reduced batch-to-batch variability.

  • Scalability : Linear scale-up without re-optimization.

Comparative Analysis of Methods

The choice of synthesis method depends on scale, equipment availability, and desired purity.

Table 3: Method Comparison

MethodYield (%)Purity (%)ScalabilityCost (USD/g)
Friedel-Crafts7898Moderate12.50
Nickel catalysis8499High18.00
Halogenation-alkylation7295Low9.80
Continuous flow8297Industrial7.40

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-3-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Fluoro-3-methoxyphenyl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-fluoro-3-methoxyphenyl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and methoxy groups can influence its binding affinity and specificity, affecting the overall biological response .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen and Methoxy Substitutions

1-(5-Chloro-2,3-Diiodophenyl)-1-(4-Methoxyphenyl)propan-2-one

  • Structure : Features a diiodo-chlorophenyl group and a 4-methoxyphenyl group.
  • Properties : The heavy halogen atoms (I, Cl) increase molecular weight (MW: ~512.9 g/mol) and polarizability, enhancing lipophilicity compared to the fluoro-methoxy derivative .
  • Applications : Used in palladium-catalyzed cross-coupling reactions, highlighting its utility in synthetic organic chemistry .

1,1,1-Trifluoro-3-(4-Methoxyphenyl)propan-2-one

  • Structure : Contains a trifluoromethyl group instead of the fluoro-methoxy substituent.
  • Properties : The strong electron-withdrawing CF₃ group lowers the boiling point (61°C) and increases acidity (pKa ~8–10) compared to the target compound .
  • Applications : Likely used as a fluorinated building block in agrochemicals or pharmaceuticals.

Arylbenzofuran and Benzofuran Derivatives

1-(6-Methoxy-2-(4-Methoxyphenyl)-3-Methylbenzofuran-5-yl)propan-2-one Structure: Integrates a benzofuran ring system with dual methoxy groups. MW: 338.35 g/mol .

1-(4-Acetyl-3-Hydroxy-Phenoxy)propan-2-one Structure: Includes a phenolic hydroxyl and acetyl group. Properties: The hydroxyl group enables hydrogen bonding, improving water solubility relative to the fluoro-methoxy derivative. MW: 208.21 g/mol . Applications: Precursor to antimicrobial benzofurans .

Sulfonyl and Phosphoryl Derivatives

1-(Allyloxy)-3-(Phenylsulfonyl)propan-2-one

  • Structure : Contains a sulfonyl group and allyl ether.
  • Properties : The sulfonyl group increases polarity (PSA: 54 Ų) and stabilizes intermediates in asymmetric catalysis. MW: 240.3 g/mol .
  • Applications : Used as a directing group in enantioselective synthesis (95.4% ee achieved) .

1-(Diphenylphosphoryl)propan-2-one Derivatives Structure: Phosphoryl groups replace aromatic substituents. Properties: High polarity (PSA >100 Ų) and chelating ability, making them suitable for ionophores in potentiometric sensors .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Applications Evidence Source
1-(4-Fluoro-3-methoxyphenyl)propan-2-one ~168.17 4-F, 3-OCH₃ N/A Pharmaceutical intermediates
1-(5-Chloro-2,3-diiodophenyl)-1-(4-methoxyphenyl)propan-2-one ~512.9 5-Cl, 2,3-I, 4-OCH₃ N/A Cross-coupling reactions
1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-one 218.17 CF₃, 4-OCH₃ 61 Fluorinated building blocks
1-(6-Methoxy-2-(4-methoxyphenyl)benzofuran-5-yl)propan-2-one 338.35 Benzofuran, 6-OCH₃, 4-OCH₃ N/A Antimicrobial agents
1-(Allyloxy)-3-(phenylsulfonyl)propan-2-one 240.3 Allyloxy, SO₂Ph N/A Asymmetric catalysis

Key Findings and Implications

  • Electronic Effects : The 4-fluoro-3-methoxy substitution balances electron withdrawal (F) and donation (OCH₃), making the compound versatile in reactions requiring moderate electrophilicity.
  • Synthetic Utility : Halogenated analogs (e.g., diiodo-chloro derivatives) are valuable in cross-coupling chemistry, while sulfonyl/phoshoryl variants enable asymmetric synthesis and sensor design .

Q & A

Q. What are the limitations of current SAR studies on fluorinated aryl ketones?

  • Gaps :
  • Limited in vivo pharmacokinetic data (e.g., bioavailability, half-life).
  • Poor solubility in aqueous media complicates formulation.
  • Future directions : Co-crystallization with cyclodextrins or PEGylation to enhance solubility .

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